Scammonin II Scammonin II Scammonin II is a resin glycoside of radix scammoniae from Convolvulus scammonia.
Brand Name: Vulcanchem
CAS No.: 131747-24-5
VCID: VC0542730
InChI: InChI=1S/C45H78O20/c1-7-9-15-18-26-19-16-13-11-10-12-14-17-20-28(47)61-39-36(63-42-35(54)32(51)29(48)23(4)56-42)25(6)58-45(40(39)62-41(55)22(3)8-2)65-38-34(53)31(50)27(21-46)60-44(38)64-37-33(52)30(49)24(5)57-43(37)59-26/h22-27,29-40,42-46,48-54H,7-21H2,1-6H3
SMILES: CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O
Molecular Formula: C45H78O20
Molecular Weight: 939.1 g/mol

Scammonin II

CAS No.: 131747-24-5

Cat. No.: VC0542730

Molecular Formula: C45H78O20

Molecular Weight: 939.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Scammonin II - 131747-24-5

Specification

CAS No. 131747-24-5
Molecular Formula C45H78O20
Molecular Weight 939.1 g/mol
IUPAC Name [4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate
Standard InChI InChI=1S/C45H78O20/c1-7-9-15-18-26-19-16-13-11-10-12-14-17-20-28(47)61-39-36(63-42-35(54)32(51)29(48)23(4)56-42)25(6)58-45(40(39)62-41(55)22(3)8-2)65-38-34(53)31(50)27(21-46)60-44(38)64-37-33(52)30(49)24(5)57-43(37)59-26/h22-27,29-40,42-46,48-54H,7-21H2,1-6H3
Standard InChI Key QHKWTUIZHFKQCZ-UHFFFAOYSA-N
SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O
Canonical SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Scammonin II is classified as a resin glycoside, a family of compounds known for their surfactant properties and roles in plant defense mechanisms. Its molecular formula, C<sub>45</sub>H<sub>78</sub>O<sub>20</sub>, corresponds to a molecular weight of 939.1 g/mol . The structure comprises a hydroxylated hexadecanoic acid (jalapinolic acid) aglycone esterified with a tetrasaccharide moiety and multiple acyl groups.

Core Structure and Substituents

The aglycone, (11S)-hydroxyhexadecanoic acid, forms an intramolecular 1,3'''-ester with a branched oligosaccharide chain. The tetrasaccharide unit consists of:

  • 6-deoxy-β-D-glucopyranosyl (quinovose)

  • β-D-glucopyranosyl

  • 6-deoxy-2-O-(2-methyl-1-oxobutyl)-α-L-mannopyranosyl

  • β-D-glucopyranosyl .

Esterification with 2-methylbutyric acid and tiglic acid (2-methyl-2-butenoic acid) introduces hydrophobic regions critical for the compound’s bioactivity .

Stereochemical and Conformational Properties

The InChIKey QHKWTUIZHFKQCZ-UHFFFAOYSA-N encodes stereochemical details, including:

  • Absolute configuration at C11 (S)

  • α/β anomeric configurations of glycosidic linkages

  • Ester group orientations.

Molecular dynamics simulations suggest that the tetrasaccharide adopts a compact conformation stabilized by intramolecular hydrogen bonds between hydroxyl groups and ester carbonyls .

Isolation and Purification

Extraction from Scammony Roots

Scammonin II is isolated from the ether-soluble resin glycoside fraction of Convolvulus scammonia roots. Sequential extraction involves:

  • Defatting with hexane

  • Ether extraction to concentrate "jalapin" resin glycosides

  • Alkaline hydrolysis to liberate glycosidic acids .

Chromatographic Separation

Reverse-phase HPLC with UV detection (210 nm) resolves Scammonin II (retention time: 65.57 minutes) from co-occurring analogs like Scammonin I. Key purification parameters include:

ParameterValueSource
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile/0.1% formic acid gradient
Purity>95% (by LC-MS)

Spectroscopic Characterization

Mass Spectrometric Fragmentation

High-resolution ESI-MS/MS reveals characteristic fragmentation pathways:

  • Base peak: [M − H]<sup>−</sup> at m/z 937.5

  • Neutral losses:

    • 146 Da (Rhamnose) → m/z 791.4

    • 162 Da (Glucose) → m/z 775.4

    • 102 Da (2-methylbutyric acid) → m/z 835.5 .

Table 1 summarizes key fragment ions and their assignments:

Table 1: MS/MS Fragments of Scammonin II ([M − H]<sup>−</sup> = 937.5)

m/zAssignmentLoss
835.5[M − H − C<sub>5</sub>H<sub>10</sub>O<sub>2</sub>]<sup>−</sup>2-methylbutyric acid
775.4[M − H − C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>]<sup>−</sup>Glucose
613.3Aglycone + trisaccharideQuinovose

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for Scammonin II remains unpublished, comparative analysis with analogous resin glycosides suggests:

  • <sup>1</sup>H NMR: Multiple anomeric protons (δ 4.8–5.2 ppm), ester carbonyls (δ 170–175 ppm in <sup>13</sup>C)

  • <sup>13</sup>C NMR: 45 carbons including 4 anomeric carbons (δ 95–105 ppm) .

Biosynthetic and Chemotaxonomic Context

Scammonin II derives from the esterification of scammonic acid A (aglycone) with monosaccharide and acyl units. Biosynthetic steps involve:

  • Glycosylation: UDP-glucose-dependent transferases assemble the tetrasaccharide chain

  • Acylation: BAHD acyltransferases attach 2-methylbutyric/tiglic acids to C2/C4 hydroxyls

  • Macrocyclization: Esterification between the aglycone’s C11-OH and terminal glucose .

The compound’s structural complexity aligns with Convolvulaceae chemotaxonomy, where resin glycosides serve as chemotaxonomic markers distinguishing Ipomoea, Merremia, and Convolvulus species .

Analytical Challenges and Advances

Mass Defect Filtering (MDF)

Recent studies employ MDF to resolve Scammonin II from co-eluting isomers. By filtering ions within a ±25 mDa window around expected mass defects, researchers achieved 80% reduction in spectral complexity .

Table 2: Mass Defect Parameters for Scammonin II Derivatives

DerivativeMass Change (Da)Mass Defect Shift (mDa)
+ Tiglic acid+82.0413+41.3
+ 2-methylbutyric acid+84.0569+56.9
+ Isobutyric acid+70.0413+41.3

Multivariate Data Analysis

Principal component analysis (PCA) of LC-MS datasets distinguishes Scammonin II from analogs based on:

  • Retention time (65.57 vs. 58.42 min for Scammonin I)

  • Fragmentation patterns (presence of m/z 835.5) .

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